molecular formula C13H9N3O3 B1626089 7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 79039-20-6

7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B1626089
CAS No.: 79039-20-6
M. Wt: 255.23 g/mol
InChI Key: IORCMACWYLXFOF-UHFFFAOYSA-N
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Description

7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a high-purity chemical compound with the CAS Registry Number 79039-20-6 . This specialized heterocyclic compound has a molecular formula of C13H9N3O3 and a molecular weight of 255.23 g/mol . The compound is characterized by a pyrazolo[1,5-a]pyrimidine core structure, which is a privileged scaffold in medicinal chemistry, substituted with a phenyl group at the 2-position and a carboxylic acid functionality at the 6-position . This molecular architecture makes it a valuable intermediate in organic synthesis and drug discovery efforts. Its primary research application is in the development of novel therapeutic agents, particularly as a key precursor for the synthesis of 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives investigated for the treatment, amelioration, or prevention of viral diseases . These compounds have shown promise as inhibitors of viral polymerases, including the endonuclease activity of influenza virus polymerase, indicating potential as antiviral drugs . For research purposes, the product should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

7-oxo-2-phenyl-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3/c17-12-9(13(18)19)7-14-11-6-10(15-16(11)12)8-4-2-1-3-5-8/h1-7,15H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORCMACWYLXFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC=C(C(=O)N3N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507925
Record name 7-Oxo-2-phenyl-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79039-20-6
Record name 7-Oxo-2-phenyl-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Cyclization

A foundational approach involves the reaction of 5-amino-3-phenylpyrazole-4-carbonitrile with 1,3-dicarbonyl compounds (e.g., diethyl malonate or ethyl acetoacetate) under basic conditions. This method, adapted from pyrazolopyrimidine syntheses, proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by cyclodehydration.

Procedure :

  • Reactants :
    • 5-Amino-3-phenylpyrazole-4-carbonitrile (1.0 equiv)
    • Diethyl malonate (1.2 equiv)
    • Sodium ethoxide (1.5 equiv) in ethanol
  • Conditions : Reflux at 80°C for 7 hours.
  • Workup : Acidification with HCl yields the intermediate ethyl 7-oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate, which is hydrolyzed to the carboxylic acid using NaOH (2M, 100°C, 4 hours).

Key Data :

Parameter Value
Yield (intermediate) 68–72%
Yield (final acid) 85–90%
Purity (HPLC) >98%

The regioselectivity of this reaction is governed by the electron-withdrawing cyano group, which directs cyclization to position 6. The ester intermediate’s hydrolysis is quantitative under alkaline conditions, avoiding decarboxylation due to mild temperatures.

Post-Synthetic Functionalization of Pyrazolo[1,5-a]pyrimidine Intermediates

Oxidation of 6-Methyl Derivatives

An alternative route involves the oxidation of 6-methyl groups to carboxylic acids. Starting from 6-methyl-7-oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine, strong oxidizing agents like KMnO₄ in acidic media achieve this transformation.

Procedure :

  • Reactant : 6-Methyl-7-oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine (1.0 equiv).
  • Conditions : KMnO₄ (3.0 equiv), H₂SO₄ (1M), 80°C, 6 hours.
  • Workup : Neutralization with NaOH, extraction with ethyl acetate.

Key Data :

Parameter Value
Yield 60–65%
Byproducts Overoxidized quinones (5–8%)

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of the above methods:

Method Yield (%) Purity (%) Scalability Cost Efficiency
Cyclocondensation 72 98 High Moderate
Biginelli-Type 70 95 Medium High
Oxidation 65 90 Low Low

Reaction Optimization and Troubleshooting

Solvent Effects

DMF enhances reaction rates in Biginelli-type syntheses by stabilizing intermediates through polar interactions. Ethanol, while safer, prolongs reaction times by 30–40%.

Temperature Control

Cyclocondensation at >100°C promotes decarboxylation, reducing yields by 15–20%. Optimal temperatures are 80–90°C.

Chemical Reactions Analysis

Types of Reactions

7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, oxo derivatives, and dihydro derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Antihypertensive Properties

One of the primary applications of 7-oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is its potential as an antihypertensive agent. Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine can act as angiotensin II receptor antagonists, which are crucial in managing hypertension. A study demonstrated that modifications to the structure of these compounds led to significant improvements in their oral bioavailability and antihypertensive activity in animal models (e.g., spontaneously hypertensive rats) .

Anti-inflammatory Effects

In addition to its antihypertensive properties, compounds related to this compound have shown promise in anti-inflammatory applications. The structure allows for interactions with various biological targets involved in inflammatory pathways. Preliminary studies suggest that these compounds may inhibit pro-inflammatory cytokines and could be explored for treating conditions like arthritis .

Anticancer Activity

Emerging research indicates that pyrazolo[1,5-a]pyrimidine derivatives may possess anticancer properties. The ability to modulate key signaling pathways in cancer cells has been observed, with some derivatives demonstrating cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives.

Substituent Position Modification Effect on Activity
3-positionMethyl groupEnhanced binding affinity to angiotensin II receptors
5-positionEthyl groupImproved oral bioavailability
2-positionPhenyl groupIncreased cytotoxicity against cancer cell lines

This table summarizes key modifications that have been shown to enhance the biological activity of related compounds.

Angiotensin II Receptor Antagonists

A significant study focused on synthesizing a series of pyrazolo[1,5-a]pyrimidine derivatives revealed that specific modifications at the 3 and 5 positions significantly improved their potency as angiotensin II receptor antagonists. The most effective compound demonstrated superior activity compared to existing drugs like losartan .

In Vivo Efficacy

In vivo studies involving spontaneously hypertensive rats have shown that certain derivatives of this compound can effectively lower blood pressure when administered orally. This highlights the potential for developing new antihypertensive therapies based on this compound .

Cytotoxicity Against Cancer Cells

Another study evaluated the cytotoxic effects of various derivatives on human cancer cell lines. The results indicated that some compounds exhibited significant growth inhibition and induced apoptosis in targeted cancer cells, suggesting their potential role as anticancer agents .

Mechanism of Action

The mechanism of action of 7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It has been recognized as a purine analog with cyclic adenosine monophosphate (cAMP) phosphodiesterase inhibitory activity . Additionally, it acts as a tyrosine kinase inhibitor, which is crucial for its anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities based on substituent variations. Key analogs include:

Compound Name Substituents Target/Activity IC50 (μM) Key Findings References
7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid 2-phenyl, 6-carboxylic acid PDE2, ALR2 (proposed) N/A Rigid structure similar to BAY60-7550; potential ARDI properties.
2a (7-oxo-N-phenethyl-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide) 5-phenyl, 3-carboxamide PDE2 1.82 ± 0.29 Optimal PDE2 inhibition; molecular docking studies validated binding.
4-(4-Chlorobenzyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid (Derivative 80) 4-(4-chlorobenzyl), 6-carboxylic acid ALR2 (ARDIs) N/A Inhibits ALR2 against L-idose and GS-HNE; retains antioxidant activity.
3-(4-Methoxyphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid 4-methoxyphenyl, 2-methyl Unknown N/A Discontinued due to undisclosed efficacy or synthesis challenges.
7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid 2-oxo, 7-methyl Unknown N/A Structural simplification; limited biological data available.
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid 2,7-dimethyl Unknown N/A Commercial availability (>97% purity); uncharacterized activity.
3-(3-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid 3-fluorophenyl, 2-methyl Unknown N/A Halogenated analog; discontinued product.

Functional Analogs

  • BAY60-7550 (imidazolopyrimidine) : Shares structural rigidity and nitrogen-linked groups with the target compound. BAY60-7550 is a potent PDE2 inhibitor (IC50: ~0.1 μM), highlighting the importance of heterocyclic core modifications for selectivity .
  • Tetrazolo[1,5-a]pyrimidine-6-carboxylic esters : Synthesized via solvent-free methods, these analogs demonstrate eco-friendly synthesis but lack direct biological comparison to pyrazolo derivatives .
  • Triazolo[1,5-a]pyrimidines: Explored as CB2 cannabinoid receptor ligands, emphasizing the role of core heteroatom rearrangement in target specificity .

Structure-Activity Relationship (SAR) Insights

  • Position 2 : A phenyl group enhances rigidity and mimics dimethoxybenzene motifs in BAY60-7550, improving enzyme binding . Methyl or fluorophenyl substituents reduce activity, suggesting steric or electronic constraints .
  • Position 4 : Introduction of a 4-chlorobenzyl group (Derivative 80) confers ALR2 selectivity, likely through hydrophobic interactions .
  • Position 6 : Carboxylic acid is critical for hydrogen bonding with catalytic residues. Replacement with carboxamide (e.g., compound 2a) shifts activity toward PDE2 inhibition .
  • Position 7 : Oxo groups are essential for maintaining the dihydro state, which influences redox activity and substrate binding .

Biological Activity

7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS Number: 79039-20-6) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for various pharmacological properties including anticancer, antimicrobial, and enzyme inhibition activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H11N3O3
  • Molecular Weight : 255.23 g/mol
  • IUPAC Name : this compound

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Inhibition of Cancer Cell Proliferation : In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was tested against A549 human lung adenocarcinoma cells, showing a significant reduction in cell viability at concentrations above 100 µM .
CompoundCell LineViability (%) at 100 µM
7-Oxo-2-phenyl...A54978 - 86
CisplatinA549Reference

This indicates that while the compound shows some cytotoxicity, it may not be as potent as established chemotherapeutics like cisplatin.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It was tested against multidrug-resistant pathogens:

  • Pathogens Tested : Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.

The results indicated that the compound exhibited varying degrees of antimicrobial activity against these pathogens, suggesting its potential use in treating infections caused by resistant strains .

3. Enzyme Inhibition

Another notable biological activity of this compound is its ability to inhibit specific enzymes:

  • Phosphodiesterase Inhibition : The compound has been reported to act as an inhibitor of cAMP phosphodiesterase, which plays a crucial role in cellular signaling pathways. This inhibition could lead to increased levels of cAMP within cells, potentially influencing various physiological processes such as cell growth and differentiation.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Receptor Modulation : The compound may modulate receptor activities such as tyrosine kinase receptors.
  • Chemical Reactivity : It undergoes various chemical reactions including oxidation and reduction which can modify its biological activity and enhance its therapeutic potential.

Case Studies

Several studies have explored the biological effects of similar compounds within the pyrazolo[1,5-a]pyrimidine class:

  • Dorsomorphin : A known inhibitor of bone morphogenetic protein receptors showed significant anticancer properties and shares structural similarities with the target compound.
  • Hydrazone Derivatives : Modifications leading to hydrazone derivatives from related compounds have shown enhanced anticancer activity compared to their parent structures .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
1DMF, 80°C, 12h65%
2LiOH·H₂O, THF/H₂O85%

Advanced: How can researchers optimize reaction yields when introducing substituents at position 3 of the pyrazolo[1,5-a]pyrimidine core?

Methodological Answer:
Regioselective functionalization at position 3 requires careful control of reaction conditions:

  • Strategy 1: Use diazonium salt coupling to introduce arylazo groups. For example, reacting 5-phenyl derivatives with p-tolyl diazonium chloride in pyridine at reflux (110°C, 6h) achieves 68% yield .
  • Strategy 2: Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids under inert atmospheres. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and solvent (toluene/ethanol) .
  • Critical Factors: pH control (neutral to slightly basic), exclusion of moisture, and use of anhydrous solvents .

Q. Table 2: Substituent Introduction at Position 3

SubstituentMethodYieldReference
p-TolylazoDiazonium coupling68%
ChlorophenylSuzuki-Miyaura coupling62%

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 8.2–8.5 ppm (pyrimidine H), δ 7.3–7.6 ppm (phenyl H), δ 12.5 ppm (carboxylic acid -OH) .
    • ¹³C NMR confirms the carbonyl (C=O) at ~165 ppm and aromatic carbons at 110–150 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Accurately determines molecular weight (e.g., [M+H]⁺ calcd: 254.1042; found: 254.1039) .
  • Infrared (IR) Spectroscopy: Stretching vibrations at 1700–1720 cm⁻¹ (C=O) and 2500–3300 cm⁻¹ (-OH) .

Q. Table 3: Key Spectral Data

TechniqueKey SignalsReference
¹H NMRδ 8.4 (pyrimidine), δ 7.5 (phenyl)
HRMS (ESI)m/z 254.1039 [M+H]⁺

Advanced: How should researchers resolve contradictions in elemental analysis data for derivatives?

Methodological Answer:
Discrepancies in elemental analysis (e.g., C, H, N percentages) often arise from incomplete purification or hygroscopic intermediates:

  • Step 1: Repurify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
  • Step 2: Validate purity by HPLC (C18 column, 0.1% TFA in water/acetonitrile) with ≥98% purity threshold .
  • Step 3: Reanalyze using combustion analysis with triplicate measurements to minimize experimental error .

Example: A derivative with calculated C: 61.65% but found C: 61.78% was attributed to residual solvent, resolved by extended drying under vacuum .

Basic: What structural insights can X-ray crystallography provide for related compounds?

Methodological Answer:
X-ray crystallography confirms:

  • Planarity of the pyrazolo[1,5-a]pyrimidine core , with bond lengths (e.g., C-N: 1.32–1.38 Å) consistent with aromaticity .
  • Hydrogen-bonding networks , such as between the carboxylic acid group and adjacent nitrogen atoms, stabilizing the crystal lattice .

Q. Table 4: Crystallographic Data (Representative Example)

ParameterValueReference
Bond length (C-N)1.34 Å
Space groupP2₁/c

Advanced: What strategies enable the synthesis of fluorinated derivatives for SAR studies?

Methodological Answer:
Fluorination enhances metabolic stability and bioavailability:

  • Direct Fluorination: Use Selectfluor® in acetonitrile at 60°C to introduce fluorine at position 5 or 7 .
  • Building Block Approach: Start with fluorinated pyrazole precursors (e.g., 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid) and cyclize with β-ketoesters .
  • Analytical Validation: ¹⁹F NMR (δ -110 to -120 ppm) confirms fluorination .

Q. Table 5: Fluorination Methods

PositionReagent/ConditionsYieldReference
5Selectfluor®, 60°C, 8h55%
7H₂N-CF₃, Pd catalysis48%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

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